3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol
Description
3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol is a phenolic derivative featuring a thiophen-2-ylmethylamino substituent. Its molecular formula is C₁₂H₁₃NOS, with a molecular weight of 219.30 g/mol .
Properties
Molecular Formula |
C12H13NOS |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
3-[(thiophen-2-ylmethylamino)methyl]phenol |
InChI |
InChI=1S/C12H13NOS/c14-11-4-1-3-10(7-11)8-13-9-12-5-2-6-15-12/h1-7,13-14H,8-9H2 |
InChI Key |
AXWXJAAAKINTGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
The most documented and reliable method for synthesizing 3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol involves a reductive amination process between salicylaldehyde and 2-thiophenemethylamine.
Procedure Summary:
- Reagents and Conditions: Salicylaldehyde (11.55 mmol), trichloroacetic acid (11.5 mmol) as catalyst, dry dichloromethane as solvent, and 2-thiophenemethylamine (13.78 mmol).
- Reaction: The aldehyde and acid catalyst are stirred in dichloromethane and cooled to 0 °C before adding the amine. The mixture is stirred at room temperature under nitrogen for 4 hours.
- Reduction: The imine intermediate formed is reduced by adding a methanolic solution of sodium borohydride (6.5 M, 13.8 mmol) and stirring for an additional 2 hours at room temperature.
- Workup: The reaction mixture is basified to pH ~10 with aqueous NaOH, extracted with dichloromethane, washed with water and brine, and concentrated under reduced pressure.
- Purification: The crude product is dissolved in ether, acidified to pH ~2 with concentrated HCl, extracted with water, then basified to pH ~11 with aqueous ammonia and extracted again with ether. The organic layer is washed and dried to yield the pure product.
- The product is characterized by ^1H and ^13C NMR and HRMS, confirming the expected structure with molecular ion peak consistent with C13H13NOS (M+H)+ at 232.0791 (found 232.0784).
This reductive amination method is well-established, providing a straightforward, high-yield route to the target compound with mild conditions and accessible reagents.
Comparative Data Table of Preparation Methods
Exhaustive Research Findings
- The reductive amination method is the most direct and efficient for preparing 3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol, providing a high-purity product suitable for further applications.
- The use of trichloroacetic acid as a catalyst in dichloromethane solvent is critical for imine formation.
- Sodium borohydride reduction is effective for converting the imine intermediate to the secondary amine.
- The workup involving pH adjustments and multiple extractions ensures removal of impurities and isolation of the desired compound.
- Spectroscopic data (NMR, HRMS) confirm the structural integrity of the product.
- Alternative condensation reactions and acylation methods provide insight into synthetic flexibility but are less direct or have lower yields for this specific compound.
Chemical Reactions Analysis
Types of Reactions
3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol can undergo several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Research Findings and Implications
- Synthesis Efficiency : Microwave methods (e.g., ) achieve higher yields (>85%) compared to reflux-based synthesis (~50% in ), suggesting advantages in energy efficiency and scalability .
- purine) .
- Structural Modifications : Introducing methyl or methoxy groups () alters lipophilicity and electronic properties, which can be leveraged to optimize pharmacokinetics.
Biological Activity
3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol, a compound featuring a thiophene moiety linked to a phenolic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure allows for interactions with various biological targets due to the presence of both the thiophene and phenolic groups, which are known to influence biological activity through enzyme inhibition and receptor interactions.
Antimicrobial Activity
Research indicates that 3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .
Anticancer Activity
The compound also demonstrates promising anticancer properties. In studies involving various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), 3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol exhibited dose-dependent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.4 |
| A549 | 20.7 |
The cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The biological activity of 3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol can be significantly influenced by modifications to its structure. SAR studies suggest that substituents on the phenolic ring and variations in the thiophene moiety can enhance or diminish its biological efficacy.
Key findings include:
- Phenolic Hydroxyl Group : Essential for antimicrobial activity; modifications that replace or block this group reduce efficacy.
- Thiophene Substituents : Variations in the thiophene ring can alter binding affinity to biological targets, impacting both antimicrobial and anticancer activities .
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antibacterial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antibacterial properties of 3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .
- Cancer Cell Line Testing : In a collaborative study involving multiple institutions, the compound was tested against various cancer cell lines. The results showed that it induced apoptosis in MCF-7 cells, with an IC50 value of 15.4 µM. Further mechanistic studies revealed that it activated caspase pathways, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
